molecular formula C18H17F3N2O4S B4767394 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4767394
M. Wt: 414.4 g/mol
InChI Key: BTOZUXIBBYOLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB-TMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of protein kinase B (AKT), a signaling pathway involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for COX-2 and AKT. This allows for a more targeted approach in studying the effects of these enzymes and signaling pathways. However, this compound may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders. Another direction is to study its effects on other enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, the development of more stable and soluble forms of this compound may improve its effectiveness in lab experiments and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its specificity for COX-2 and AKT makes it a valuable tool in studying the effects of these enzymes and signaling pathways. Further research is needed to fully understand its potential therapeutic applications and to develop more stable and soluble forms of this compound.

Scientific Research Applications

3,4,5-trimethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(24)23-17(28)22-12-7-5-4-6-11(12)18(19,20)21/h4-9H,1-3H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOZUXIBBYOLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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